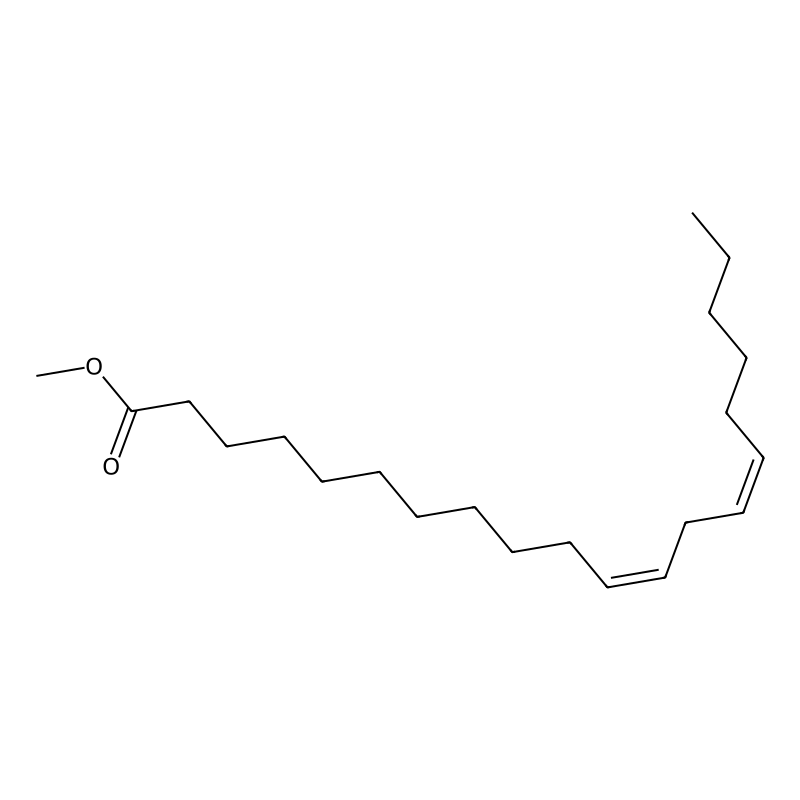

Cis-11,14-eicosadienoic acid methyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Application Summary

Methods of Application

This compound is typically used in biochemical research settings. The specific methods of application or experimental procedures would depend on the context of the research.

Results or Outcomes

Eicosadienoic acid (all cis-11,14) has been found to be able to modulate the metabolism of polyunsaturated fatty acids and alter the responsiveness of macrophages to inflammatory stimulations.

Application Summary

Methods of Application

This compound is typically used in biochemical research settings.

Application Summary

“Methyl cis,cis-11,14-eicosadienoate” is a more lipid-soluble form of the ω-6 C20-2 fatty acid 11 (Z),14 (Z)-eicosadienoic acid, a naturally occurring PUFA.

Results or Outcomes

The outcomes of the application of this compound would depend on the specific research context.

Methyl cis,cis-11,14-eicosadienoate is a fatty acid methyl ester derived from eicosadienoic acid. It is characterized by the presence of two double bonds at the 11th and 14th carbon positions, both in the cis configuration. The molecular formula for this compound is , with a molecular weight of approximately 322.5252 g/mol . This compound is also known by various names such as cis-11,14-eicosadienoic acid methyl ester and (Z,Z)-methyl eicosa-11,14-dienoate .

The specific mechanism of action of MEC remains unclear. However, its role as an eicosanoid precursor suggests potential involvement in various biological processes mediated by eicosanoids, such as inflammation, blood clotting, and smooth muscle contraction []. Further research is needed to elucidate its specific functions.

- Transesterification: This involves the reaction of the ester with alcohols to form new esters. For instance, reacting with ethanol would yield ethyl cis,cis-11,14-eicosadienoate.

- Hydrogenation: The double bonds in the molecule can be hydrogenated to form a saturated fatty acid methyl ester.

- Oxidation: Under certain conditions, the compound can oxidize to form various products, including aldehydes and carboxylic acids.

These reactions are significant in both synthetic organic chemistry and industrial applications involving fatty acids and their derivatives.

Methyl cis,cis-11,14-eicosadienoate exhibits various biological activities, primarily due to its structure as a polyunsaturated fatty acid. Research indicates that compounds like this can influence lipid metabolism and have potential anti-inflammatory effects. Fatty acids with multiple double bonds are known to play roles in cell membrane fluidity and signaling pathways, which can affect metabolic processes and cellular functions .

The synthesis of methyl cis,cis-11,14-eicosadienoate typically involves the following methods:

- Esterification: This method involves reacting eicosadienoic acid with methanol in the presence of an acid catalyst. The reaction generally proceeds as follows:

- Transesterification: This method can also be used where triglycerides containing eicosadienoic acid are reacted with methanol under basic conditions (e.g., sodium hydroxide) to yield methyl esters.

These methods are widely utilized in both laboratory settings and industrial production of fatty acid methyl esters.

Methyl cis,cis-11,14-eicosadienoate has several applications:

- Nutritional Supplements: As a source of essential fatty acids, it may be included in dietary supplements aimed at improving cardiovascular health.

- Cosmetics: Its emollient properties make it suitable for use in cosmetic formulations.

- Pharmaceuticals: Research into its biological effects suggests potential therapeutic uses in managing inflammation or metabolic disorders.

Interaction studies involving methyl cis,cis-11,14-eicosadienoate primarily focus on its role in lipid metabolism and its effects on cellular signaling pathways. These studies often investigate how this compound interacts with enzymes involved in fatty acid metabolism or its influence on gene expression related to lipid homeostasis . Such interactions are crucial for understanding its potential health benefits and mechanisms of action.

Methyl cis,cis-11,14-eicosadienoate shares structural similarities with several other fatty acid methyl esters. Here are some comparable compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| Methyl linoleate | C18H32O2 | Contains two double bonds at positions 9 and 12 |

| Methyl arachidonic acid | C20H32O2 | Contains four double bonds; involved in inflammatory processes |

| Methyl docosahexaenoate | C22H32O2 | Contains six double bonds; critical for brain health |

| Methyl oleate | C18H34O2 | Monounsaturated; commonly found in olive oil |

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant